2-(2-Propyl-1H-imidazol-4-yl)ethanamine hydrochloride
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Overview
Description
2-(2-Propyl-1H-imidazol-4-yl)ethanamine hydrochloride is a compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety that contains three carbon atoms, two nitrogen atoms, and two double bonds. This compound is known for its broad range of chemical and biological properties, making it a significant subject of study in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the reaction of glyoxal and ammonia to form the imidazole ring, followed by alkylation with propyl halides .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-(2-Propyl-1H-imidazol-4-yl)ethanamine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can convert imidazole derivatives to their corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while reduction can produce primary amines .
Scientific Research Applications
2-(2-Propyl-1H-imidazol-4-yl)ethanamine hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-Propyl-1H-imidazol-4-yl)ethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The compound’s effects are mediated through its ability to form hydrogen bonds and coordinate with metal ions .
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Propyl-1H-benzo[d]imidazol-2-yl)ethanamine
- 2-(1-Methyl-1H-imidazol-2-yl)methanamine
- 2-(5-Methoxy-1H-benzo[d]imidazol-2-yl)ethanamine dihydrochloride
Uniqueness
2-(2-Propyl-1H-imidazol-4-yl)ethanamine hydrochloride is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C8H16ClN3 |
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Molecular Weight |
189.68 g/mol |
IUPAC Name |
2-(2-propyl-1H-imidazol-5-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C8H15N3.ClH/c1-2-3-8-10-6-7(11-8)4-5-9;/h6H,2-5,9H2,1H3,(H,10,11);1H |
InChI Key |
IKIWLORIFUHJMS-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC=C(N1)CCN.Cl |
Origin of Product |
United States |
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